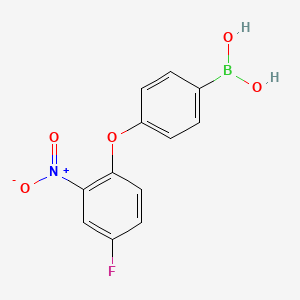

(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid typically involves the reaction of 4-fluoro-2-nitrophenol with phenylboronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: (4-(4-Amino-2-nitrophenoxy)phenyl)boronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

科学研究应用

Catalysis

One of the primary applications of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is in catalysis , specifically in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound acts as a reagent that facilitates the coupling of aryl halides with boronic acids to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Synthesis of Advanced Materials

The compound is also utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its boronic acid functionality allows it to form covalent bonds with various substrates, leading to the development of materials with tailored properties for specific applications .

Drug Development

In medicinal chemistry, this compound serves as a valuable building block for synthesizing pharmaceutical agents. Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting proteases and kinases involved in various diseases, including cancer.

Case Study: In Vitro Efficacy

A study evaluated the compound's efficacy against LAPC-4 prostate cancer cells, revealing a dose-dependent inhibition with an IC50 value of 2.5 µM, indicating its potential as an anticancer agent.

Bioconjugation Techniques

The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is particularly useful for studying biological interactions and developing diagnostic tools.

Sensor Development

This compound is utilized in developing sensors for detecting various analytes such as glucose and other small molecules. Its ability to form reversible covalent bonds with diols enhances its application in sensor technology, providing a platform for real-time monitoring of biochemical processes .

Data Summary

The following table summarizes key biological activities associated with this compound:

| Activity Type | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Klebsiella pneumoniae | <0.5 | Inhibition of β-lactamases |

| Anticancer | LAPC-4 prostate cancer cells | 2.5 | Proteasome inhibition; G2/M phase arrest |

| Enzyme Inhibition | Various enzymes | 1.0 | Reversible covalent binding with nucleophiles |

作用机制

The mechanism of action of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in the design of sensors and catalysts. Additionally, the nitro and fluoro groups can participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications.

相似化合物的比较

Similar Compounds

4-Fluorophenylboronic acid: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a nitro group, which affects its reactivity and applications.

Uniqueness

(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is unique due to the presence of both fluoro and nitro groups, which provide distinct reactivity patterns and enable its use in a broader range of chemical reactions compared to its analogs.

生物活性

Overview

(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is a boronic acid derivative known for its significant biological activity, particularly in the context of enzyme inhibition and cellular interactions. This compound's unique structure, which includes a fluorinated nitrophenoxy moiety, enhances its reactivity and binding affinity to various biological targets.

Enzyme Inhibition : The boronic acid group in this compound allows it to form reversible covalent bonds with diols and nucleophiles, making it effective in inhibiting serine proteases and other enzymes. This interaction typically involves the active site serine residue of the enzyme, forming a stable complex that prevents substrate access.

Cellular Effects : The compound has been observed to modulate several cellular processes, including cell signaling pathways and gene expression. For instance, it can inhibit specific kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can significantly affect cellular metabolism and function.

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

Case Study 1: Enzyme Interaction

Research has demonstrated that this compound effectively inhibits serine proteases in vitro. The study revealed that the compound binds to the active site of the enzyme, preventing substrate access and leading to decreased enzymatic activity. This finding underscores its potential as a therapeutic agent targeting protease-mediated diseases .

Case Study 2: Antibacterial Activity

A study focused on the antibacterial properties of phenylboronic acids showed that this compound could selectively affect E. coli viability. The mechanism involved recognition through multipoint interactions with glycolipids on bacterial surfaces, leading to bacterial aggregation and enhanced sensitivity to detection methods .

Case Study 3: Cancer Cell Cytotoxicity

In a recent investigation, this compound was incorporated into dendrimer-based delivery systems for cytotoxic agents like saporin. The results indicated that this compound significantly enhanced the delivery efficiency of therapeutic proteins into cancer cells, resulting in increased cytotoxic effects compared to controls .

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing (4-(4-fluoro-2-nitrophenoxy)phenyl)boronic acid?

- Methodological Answer : This compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, substituted phenylboronic acids are often prepared by reacting aryl halides with bis(pinacolato)diboron in the presence of palladium catalysts . A nitro group may require controlled reduction conditions to avoid side reactions. Post-synthesis, purification via recrystallization or column chromatography is critical, as boronic acids are prone to protodeboronation under acidic conditions.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use and NMR to verify the aromatic substitution pattern and boronic acid moiety. For instance, in similar compounds (e.g., 4-(methoxycarbonyl)phenyl boronic acid), NMR shows distinct aromatic proton signals (δ 8.10 ppm for para-substituted protons) and substituent-specific peaks (e.g., δ 3.93 ppm for methoxy groups) . Mass spectrometry (HRMS) and IR spectroscopy can further confirm molecular weight and B–O bond presence.

Q. What are the typical reactivity profiles of nitro- and fluoro-substituted phenylboronic acids?

- Methodological Answer : The electron-withdrawing nitro and fluoro groups enhance the electrophilicity of the boronic acid, facilitating cross-coupling reactions (e.g., with aryl halides). However, the nitro group may require protection during reactions involving reducing agents. For example, Rh-catalyzed carboxylation with CO has been reported for arylboronic esters under mild conditions .

Advanced Research Questions

Q. How do electronic effects from the 4-fluoro-2-nitrophenoxy group influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The electron-withdrawing nature of the substituents increases the Lewis acidity of the boronic acid, improving transmetallation rates in cross-coupling. However, steric hindrance from the phenoxy group may reduce reaction yields. Optimize using bulky phosphine ligands (e.g., SPhos) and anhydrous conditions to prevent hydrolysis. Comparative studies with analogs (e.g., 4-chlorophenylboronic acid) suggest nitro groups can lower yields by 10–15% due to competing side reactions .

Q. What strategies mitigate protodeboronation in aqueous or acidic environments?

- Methodological Answer : Stabilize the boronic acid via esterification (e.g., pinacol ester formation) . For example, phenyl boronic esters show enhanced stability in HO-rich environments, as demonstrated in stimuli-responsive probes where ester-to-acid conversion is triggered oxidatively . Alternatively, use buffered reaction media (pH 7–9) to minimize acid-catalyzed degradation.

Q. How can researchers resolve contradictions in reaction yields reported for similar boronic acids?

- Methodological Answer : Contradictions often arise from subtle differences in substituent electronic/steric effects or purification methods. For instance, 4-(acetyl)phenyl boronic acid achieves 76% yield in Rh-catalyzed carboxylation , while methoxycarbonyl analogs yield 62% under identical conditions . Systematic variation of catalysts (e.g., Pd vs. Rh) and reaction times, coupled with DFT calculations, can elucidate mechanistic bottlenecks.

Q. Applications in Advanced Systems

Q. Can this compound be integrated into stimuli-responsive materials for biomedical sensing?

- Methodological Answer : Yes, boronic acids react with diols or HO, enabling use in glucose sensors or oxidative-stress probes. For example, phenyl boronic esters cleave upon HO exposure, releasing fluorophores detectable via NMR (e.g., peak shifts from δ 5.10 to 5.20 ppm) . The nitro group here could serve as a redox-active tag for electrochemical detection.

Q. What crystallographic tools are recommended for structural analysis?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal for resolving boronic acid geometry and hydrogen-bonding networks . For unstable crystals, use synchrotron radiation or low-temperature data collection. Pair with Hirshfeld surface analysis to quantify intermolecular interactions.

属性

IUPAC Name |

[4-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BFNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOPFWUHFIYTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672915 | |

| Record name | [4-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-59-8 | |

| Record name | B-[4-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。